2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is characterized by its unique structure that includes a chloro group, a benzodioxin moiety, and a propanamide functional group. It is often studied in the context of pharmaceutical applications due to its potential biological activities.
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide can be achieved through several methods. A common approach involves:
The reaction conditions can vary significantly based on the specific reagents used and the desired yield. For instance, solvents like dichloromethane or dimethylformamide may be employed to optimize solubility and reactivity.
The structure of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide can be represented by the following:
InChI=1S/C13H16ClNO3/c1-9(14)13(16)15(2)7-10-8-17-11-5-3-4-6-12(11)18-10/h3-6,9-10H,7-8H2,1-2H3
CC(C(=O)N(C)CC1COC2=CC=CC=C2O1)Cl
.The molecular geometry indicates a complex arrangement that contributes to its biological activity. The presence of the benzodioxin ring system is particularly significant for its potential interactions with biological targets.
The compound can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to explore its mechanism of action.
Further studies are required to elucidate specific pathways and interactions at the molecular level.
The physical properties include:
Key chemical properties include:
The primary applications of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide are in:
This compound represents a significant area of interest due to its unique structure and potential biological activities that warrant further exploration in medicinal chemistry and pharmacology.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2